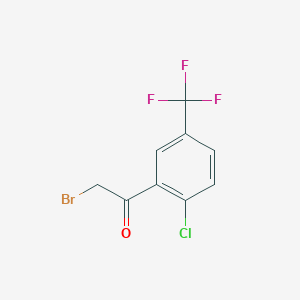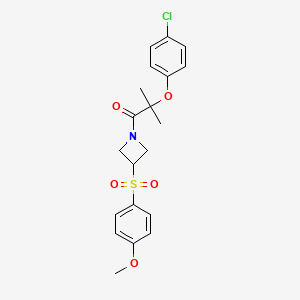
2-(4-Chlorophenoxy)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenoxy)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one is an organic compound with notable structural complexity. It features several functional groups, including a chlorophenoxy group, a methoxyphenyl sulfonyl group, and an azetidinone ring, contributing to its versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one typically involves multi-step reactions starting from commercially available precursors. Key steps include:
Formation of the Chlorophenoxy Intermediate:
Reaction of 4-chlorophenol with appropriate halogenated compounds under basic conditions.
Reaction Conditions: Using potassium carbonate as a base in dimethylformamide at elevated temperatures.
Azetidinone Ring Construction:
Cyclization reactions to form the azetidinone core.
Reaction Conditions: Utilization of reagents like sodium hydride in tetrahydrofuran.
Integration of Methoxyphenyl Sulfonyl Group:
Sulfonylation reactions with 4-methoxybenzenesulfonyl chloride.
Reaction Conditions: Pyridine or triethylamine as bases at low temperatures to avoid side reactions.
Industrial Production Methods
On an industrial scale, these reactions are optimized for maximum yield and minimal by-products, often using flow chemistry techniques for better control over reaction parameters. Catalysts and solvents are chosen based on availability and cost-effectiveness.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation at the methoxy group.
Reduction: Potential reduction of the sulfonyl group to sulfides.
Substitution: Nucleophilic substitution reactions primarily on the chlorophenoxy ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate in acetone.
Reduction: Lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium ethoxide in ethanol.
Major Products
Oxidation: Formation of a phenolic derivative.
Reduction: Conversion to sulfide analogs.
Substitution: Introduction of various nucleophiles to the chlorophenoxy moiety.
科学研究应用
2-(4-Chlorophenoxy)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one finds utility across multiple disciplines:
Chemistry: As an intermediate for the synthesis of more complex molecules.
Biology: Potential inhibitor for enzyme assays due to its structural features.
Medicine: Investigated for antiviral and antimicrobial properties.
Industry: Used in the synthesis of materials with specific desired properties.
作用机制
The biological activity of 2-(4-Chlorophenoxy)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one is largely influenced by its ability to interact with various molecular targets:
Molecular Targets: Enzymes and receptors with affinity for chlorophenoxy and azetidinone groups.
Pathways Involved: Inhibition of enzymatic pathways critical for microbial and viral replication.
相似化合物的比较
Comparing this compound with others helps highlight its unique features.
Similar Compounds
2-(4-Bromophenoxy)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one
Features a bromine atom instead of chlorine.
Potentially different reactivity and biological activity.
2-(4-Chlorophenoxy)-1-(3-((4-hydroxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one
Features a hydroxy group instead of a methoxy group.
Different solubility and interaction with molecular targets.
属性
IUPAC Name |
2-(4-chlorophenoxy)-1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO5S/c1-20(2,27-16-6-4-14(21)5-7-16)19(23)22-12-18(13-22)28(24,25)17-10-8-15(26-3)9-11-17/h4-11,18H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSMKOMHIYZLBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)OC)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2429074.png)
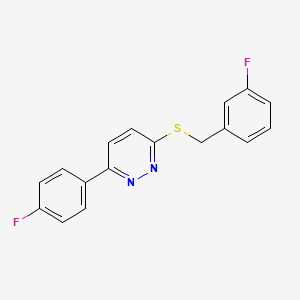

![4-butoxy-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzamide](/img/structure/B2429078.png)
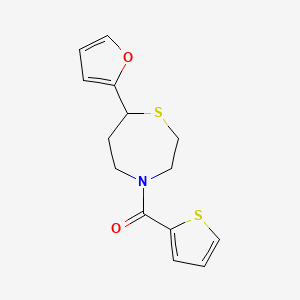
![2-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2429080.png)
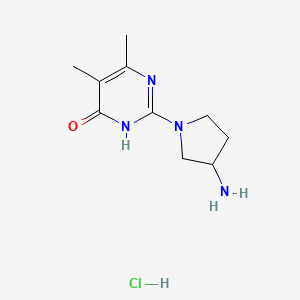
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cycloheptylthiophene-2-carboxamide](/img/structure/B2429085.png)
![(E)-N'-(4-methylbenzenesulfonyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzenecarboximidamide](/img/structure/B2429086.png)
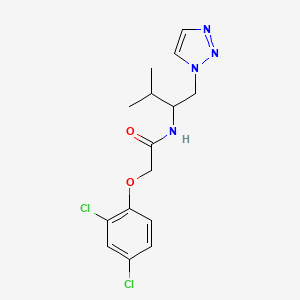
![2-chloro-N-[2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2429090.png)
![3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2429092.png)
